molecular formula C13H19N3O2 B1394085 Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate CAS No. 1185291-69-3

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate

Cat. No.: B1394085
CAS No.: 1185291-69-3
M. Wt: 249.31 g/mol
InChI Key: VAXZDDFALXBOLA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate is a synthetic compound belonging to the class of piperazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate typically involves the reaction of 2-chloronicotinic acid with 4-methylpiperazine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tubercular activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with histamine receptors, particularly the H4 receptor, which is involved in immune cell chemotaxis. This interaction can modulate inflammatory responses, making it a potential candidate for treating chronic inflammatory diseases .

Comparison with Similar Compounds

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate can be compared with other piperazine derivatives such as:

Uniqueness

What sets this compound apart is its specific structural features, such as the ethyl ester group and the 4-methylpiperazine moiety, which confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-5-4-6-14-12(11)16-9-7-15(2)8-10-16/h4-6H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXZDDFALXBOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693200
Record name Ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185291-69-3
Record name Ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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